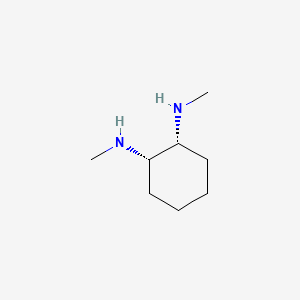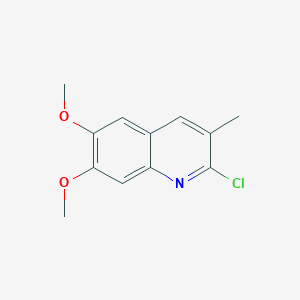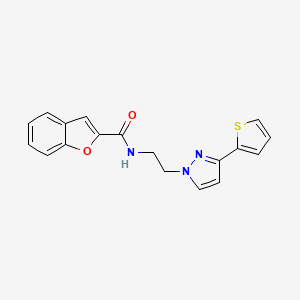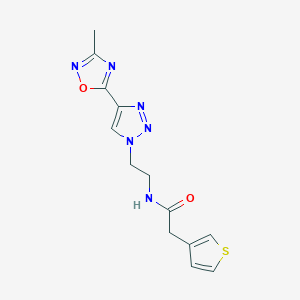
(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine is a chiral diamine compound with significant importance in organic chemistry. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is used in various chemical reactions and has applications in different fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve enantioselectivity. One common method is the Sharpless asymmetric dihydroxylation, which can be used to introduce chirality into the cyclohexane ring . Another approach involves the use of enzymatic processes to selectively produce the desired enantiomer .
Industrial Production Methods
Industrial production of this compound often relies on large-scale resolution techniques, such as diastereomeric salt formation and subsequent separation . These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into various amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism by which (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s ability to form stable complexes with metals or other molecules, influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine: The enantiomer of the compound, with different stereochemical properties.
(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine: A diastereomer with distinct physical and chemical properties.
(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine: Another diastereomer, differing in its spatial arrangement of atoms.
Uniqueness
What sets (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine apart is its specific chiral configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial .
Properties
IUPAC Name |
(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-OCAPTIKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@@H]1NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75599-23-4 |
Source


|
| Record name | rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2430462.png)
![4-Chloro-2-[(mesitylamino)methyl]phenol](/img/structure/B2430464.png)
![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2430465.png)

![N-[(2,4-dimethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430468.png)

![N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2430471.png)
![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2430472.png)

![2-tert-butyl-4-methyl-6-(methylsulfanyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B2430479.png)

![ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2430481.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2430483.png)
